molecular formula C10H16F2N2O B1435320 3,3-Difluoro-1-prolylpiperidine CAS No. 1888584-86-8

3,3-Difluoro-1-prolylpiperidine

Cat. No. B1435320
CAS RN: 1888584-86-8
M. Wt: 218.24 g/mol
InChI Key: QGJCIWTVSLMCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Difluoro-1-prolylpiperidine” is a chemical compound. It is a type of fluorinated building block . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves complex chemical reactions. For instance, one method involves the copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, it can be involved in the synthesis of bioactive fluoropyrrolidines via copper (i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : New synthetic pathways for valuable 3,3-difluoropiperidines were developed, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology also led to the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
  • Functional Group Addition : Studies have explored the synthesis of 4-substituted 3,3-difluoropiperidines and their potential as building blocks in medicinal chemistry. For example, N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, was synthesized (Surmont et al., 2010).

Applications in Medicinal Chemistry

  • Building Blocks for Drug Design : The synthesis of new 5-amino- and 5-hydroxy-3,3-difluoropiperidines, which are important as building blocks in medicinal chemistry, has been reported. These compounds were synthesized via cyclization of 2,2-difluoro-4-pentenylamines (Surmont et al., 2010).
  • Conformational Bias in Fluoroprolines : The conformational effects of monofluorination at the proline 4-position, which is relevant for various applications, have been studied. The introduction of (3S,4R)-3,4-difluoroproline, in which individual fluorine atoms instill opposite conformational effects, serves as a probe for fluorine NMR studies (Hofman et al., 2018).

Chemical Interactions and Transformations

  • Cycloaddition Reactions : The [1 + 2] cycloaddition reaction of 1-iodoalkynes with difluorocarbene was investigated, leading to the formation of 3,3-difluoro-1-iodocyclopropenes. These iodides can be further functionalized via reactions like trifluoromethylation and the Heck reaction (Xu & Chen, 2002).

Biochemical Applications

  • Metabolic Engineering in Bacteria : Research has shown that the engineering of the glycerol metabolism in Escherichia coli can enhance the production of 3-hydroxypropionic acid, a renewable-based platform chemical. This involves optimizing metabolic pathways and genetic modifications to increase production levels (Jung et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “3,3-Difluoropyrrolidine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3,3-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJCIWTVSLMCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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